1,5-Dihydropyrrolo[2,3-f]indole
Description
Historical Context of Indole (B1671886) and Pyrrole (B145914) Derivatives in Organic Chemistry
The journey into the world of indole and pyrrole derivatives is a story rooted in the very foundations of organic chemistry. The study of indole chemistry commenced with investigations into the vibrant dye, indigo. This natural pigment was first converted to isatin (B1672199) and subsequently to oxindole (B195798). In a pivotal moment in 1866, Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, and by 1869, he had proposed the bicyclic structure of the indole molecule, which consists of a benzene (B151609) ring fused to a pyrrole ring. wikipedia.org For many years, certain derivatives of indole were prized as dyestuffs. wikipedia.org The interest in indole chemistry experienced a resurgence in the 1930s with the discovery of the indole nucleus in essential biomolecules like the amino acid tryptophan and various alkaloids, a field of research that remains active to this day. wikipedia.org One of the most enduring methods for creating substituted indoles, the Fischer indole synthesis, was developed in 1883 by Emil Fischer. wikipedia.org
Parallel to the developments in indole chemistry, the synthesis of pyrroles was also a focus of early organic chemists. The late 19th and early 20th centuries saw the discovery of several classical named reactions for pyrrole synthesis. researchgate.net In 1884, Ludwig Knorr reported that the reaction of acetoacetic ester with sodium nitrite (B80452) yielded what is now known as the Knorr pyrrole, 3,5-diethoxycarbonyl-2,4-dimethylpyrrole. researchgate.net Another foundational method, the Hantzsch pyrrole synthesis, was discovered by Arthur Hantzsch in 1890, involving a three-component condensation of chloroacetone, acetoacetic ester, and ammonia. researchgate.net These early discoveries laid the groundwork for the synthesis of a vast array of heterocyclic compounds. researchgate.net
Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles, particularly those with fused ring systems, hold a position of immense importance in modern chemical research. It is estimated that over 85% of all drugs with physiological activity incorporate a heterocyclic structure, with nitrogen-containing frameworks being the most common. nih.gov The prevalence of these structures is due to the unique properties conferred by the nitrogen atom. Its ability to form hydrogen bonds and participate in various other intermolecular interactions, such as dipole-dipole and π-stacking interactions, allows these molecules to bind with high affinity and specificity to biological targets like enzymes and receptors. nih.gov
This structural versatility makes fused nitrogen heterocycles privileged scaffolds in drug discovery and medicinal chemistry. nih.govnih.gov They are integral components of numerous therapeutic agents across a wide spectrum of applications, including anticancer, antimicrobial, and anti-inflammatory drugs. nih.gov The ability to create diverse libraries of these compounds through chemical synthesis allows researchers to fine-tune their properties, leading to the development of more potent and selective therapeutic agents. nih.gov Computational methods and structure-activity relationship studies play a crucial role in the rational design and optimization of these molecules for specific biological functions. nih.gov
Overview of Pyrrolo[2,3-f]indole (B14039485) Core Structures in Chemical Synthesis and Theoretical Studies
The pyrrolo[2,3-f]indole core, which features a pyrrole ring fused to an indole framework, represents a unique class of fused nitrogen heterocycles. Various synthetic strategies have been developed to construct this scaffold and its derivatives. For instance, the synthesis of 2,6-Diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives has been achieved by reacting chloranil (B122849) with two equivalents of malononitrile (B47326) in the presence of a base, followed by reaction with primary amines. researchgate.net Another approach involves the Hemetsberger indolization for the synthesis of diethyl 1,5-dihydropyrrolo[2,3-f]indole-2,6-dicarboxylate. More broadly, methods like the Fischer indole synthesis and the Madelung reaction are also applicable for constructing such fused systems.
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the reactivity and electronic properties of these molecules. nih.govfrontiersin.org For example, quantum chemical calculations have been used to investigate the regioselectivity of cycloaddition reactions involving related pyrrolocarbazole systems, which share structural similarities with pyrrolo[2,3-f]indoles. These studies help to rationalize experimental outcomes and predict the reactivity patterns of these complex heterocycles. nih.govfrontiersin.org The combination of synthetic exploration and theoretical analysis provides a powerful approach to developing new materials and molecules with tailored properties based on the pyrrolo[2,3-f]indole core.
Defining the Research Landscape for this compound and its Structural Analogs
The specific compound this compound, also known as 1,5-dihydro-Benzo[1,2-b:4,5-b']dipyrrole, is a key representative of the pyrroloindole family. nih.govchemsrc.com Its structure consists of a central benzene ring fused with two pyrrole rings on opposite sides. Research into this molecule and its structural analogs is primarily driven by their potential applications in medicinal chemistry and materials science.
The synthesis of the parent this compound can be approached through methods like the acid-catalyzed dimerization of pyrroles. The broader research landscape includes the synthesis of various derivatives to explore their structure-activity relationships. For example, the introduction of ester groups at the 2 and 6 positions, as seen in Diethyl this compound-2,6-dicarboxylate, provides chemical handles for further functionalization. The study of such analogs is crucial for developing a comprehensive understanding of how structural modifications influence the chemical and physical properties of the core heterocyclic system.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydropyrrolo[2,3-f]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJMIKULCHBVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC3=C(C=C21)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,5 Dihydropyrrolo 2,3 F Indole and Its Derivatives
Classical Cyclization and Annulation Strategies
Classical synthetic routes have long been employed for the construction of indole-based fused systems. These methods, including the Hemetsberger and Larock reactions, as well as various intramolecular cyclization techniques, form the foundational approaches for assembling the 1,5-Dihydropyrrolo[2,3-f]indole core.
Hemetsberger Reaction Pathways for Pyrroloindole Construction
The Hemetsberger indole (B1671886) synthesis is a valuable method for creating indole-2-carboxylic acid derivatives, which serve as versatile precursors for further functionalization. semanticscholar.org The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which proceeds through the formation of a vinyl azide intermediate generated from the condensation of a carbaldehyde with an azidoacetate. semanticscholar.orgwikipedia.orgsynarchive.com This intramolecular cyclization pathway has been successfully applied to the synthesis of dihydroindoloindole systems. semanticscholar.org
Specifically, the Hemetsberger reaction has been utilized to produce pyrroloindoles such as diethyl this compound-2,6-dicarboxylate. researchgate.net This is achieved through the thermal treatment of the corresponding (2Z, 2'Z)-diethyl 3,3'-(1,4-phenylene)bis(2-azidoacrylate), which is synthesized via a sequential Knoevenagel condensation followed by the Hemetsberger process. researchgate.net The reaction sequence demonstrates the utility of this classical method in constructing the fused bicyclic core of the target molecule. semanticscholar.orgresearchgate.net Although yields are typically high, the reaction's popularity is somewhat limited by the instability of the starting materials. wikipedia.org The mechanism is thought to proceed through a nitrene intermediate, though azirine intermediates have also been isolated. wikipedia.org
Larock Indole Annulation and its Adaptations for Fused Systems
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly versatile, accommodating a wide variety of substituted alkynes and proceeding with excellent regioselectivity and yields. wikipedia.orgub.edu The reaction mechanism involves the reduction of Pd(II) to Pd(0), oxidative addition of the aryl iodide, coordination and insertion of the alkyne, and subsequent intramolecular cyclization followed by reductive elimination to regenerate the catalyst. ub.edu
This methodology has been effectively adapted for the synthesis of fused polycyclic systems. ub.edu Intramolecular versions of the Larock annulation have been developed to assemble 3,4-, 3,5-, and 3,6-fused tricyclic indoles from alkyne-tethered ortho-bromoanilines or ortho-iodoanilines. nih.gov These reactions provide an efficient strategy for accessing complex, multi-ring structures that are embedded in numerous natural products. nih.gov For instance, Boger and co-workers reported the rapid assembly of 3,(4-6)-tricyclic indoles using a Pd2(dba)3/DtPBF catalyst system, showcasing the method's functional-group tolerance and its applicability to building complex molecular frameworks. nih.gov
| Catalyst System | Substrate Type | Product | Yield | Reference |
| Pd(OAc)2, PPh3, K2CO3, LiCl | Internal alkyne tethered ortho-iodoaniline | 6–18-membered ring fused tricyclic indoles | Up to 99% | nih.gov |
| Pd2(dba)3/DtPBF | Alkyne tethered ortho-bromoanilines | 3,(4-6)-fused tricyclic indoles | Up to 89% | nih.gov |
| Ferrocene-functionalized NHC–palladium complex | o-Iodoanilines and unsymmetrical internal alkynes | 2,3-disubstituted indoles | Good | rsc.org |
Intramolecular Cyclization Approaches to the this compound Scaffold
Intramolecular cyclization represents a direct and efficient strategy for constructing fused heterocyclic systems like the this compound scaffold. These reactions often involve the formation of one of the pyrrole (B145914) rings onto a pre-existing indole or benzene (B151609) precursor.
One notable approach is the palladium-catalyzed hydrogenation of 5-nitroindol-4-ylacetonitriles. beilstein-journals.org This reductive cyclization process effectively constructs the second pyrrole ring, leading to the formation of the pyrrolo[3,2-e]indole system, a constitutional isomer of the target scaffold. beilstein-journals.org Another strategy involves an acetylene-activated SNAr/intramolecular cyclization cascade. In this metal-free method, an ortho-acetylene group on an aromatic ring serves as both an activating group for nucleophilic aromatic substitution and as the scaffold for the subsequent 5-endo-dig cyclization to form the fused five-membered ring. rsc.orgresearchgate.net This allows for the formation of the Ar–X–N/O–C1 bond sequence in a single step. rsc.org Furthermore, radical-initiated cascade cyclization reactions have also been developed to access related pyrrolo[1,2-a]indol-3-ones, demonstrating the versatility of cyclization strategies in building complex indole-based heterocycles. rsc.org
Modern Catalytic Approaches
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives has significantly benefited from the development of transition metal- and acid-catalyzed reactions.
Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Iron)
Transition metals are widely used as catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of heterocyclic compounds like indoles. mdpi.com
Palladium: Palladium catalysis is a cornerstone of modern indole synthesis. mdpi.com Beyond the Larock reaction (Section 2.1.2), palladium catalysts are used in domino reactions, such as the Heck/nucleophile capture anion reaction, to construct fused pyrrolo-isoquinoline systems. ceu.es Palladium-catalyzed Sonogashira cross-coupling followed by cyclization is another common one-pot procedure for generating substituted indoles from terminal alkynes and N-tosyl-2-iodoanilines. mdpi.com These methods highlight palladium's role in orchestrating complex bond-forming sequences to build polycyclic heteroaromatics. mdpi.comcnr.it
Copper: Copper catalysts, being relatively inexpensive, have gained prominence in indole synthesis. researchgate.net A key application is the intramolecular coupling of 2-iodo-tryptophan derivatives, which occurs in excellent yield to afford enantioenriched tetrahydropyrrolo[2,3-b]indoles. acs.org This methodology is robust enough to be applied to diketopiperazine substrates, enabling the synthesis of complex tetra- to hepta-polycyclic systems. acs.org The Castro-Stephens reaction, which utilizes cuprous acetylides, is another foundational copper-catalyzed method for indole ring formation. researchgate.net
Iron: Iron catalysts are attractive due to their low cost, abundance, and environmentally friendly nature. researchgate.net Iron complexes have been shown to catalyze the reductive cyclization of ortho-vinylanilides to prepare N-heterocycles. researchgate.net Additionally, iron-dipyrrinato catalysts can promote the direct amination of aliphatic C-H bonds via organic azides, leading to the formation of saturated cyclic amines, a transformation valuable for constructing complex N-heterocycles. nih.gov These methods showcase the potential of iron catalysis in the intramolecular cyclization reactions required for building fused indole scaffolds. researchgate.net
| Metal Catalyst | Reaction Type | Substrates | Products | Reference |
| Palladium | Intramolecular Annulation | Alkyne-tethered o-haloanilines | Fused tricyclic indoles | nih.gov |
| Copper | Intramolecular Coupling | 2-Iodo-tryptophan derivatives | Tetrahydropyrrolo[2,3-b]indoles | acs.org |
| Iron | Reductive Cyclization | ortho-Vinylanilides | N-Heterocycles | researchgate.net |
Acid-Catalyzed Cyclization Reactions
Acid-catalyzed cyclizations are a classical yet effective means of synthesizing indole rings. The most prominent example is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. nih.gov This reaction has been adapted for the creation of fused pyrroloindole systems. For instance, the synthesis of pyrrolo[3,2-e]indoles can be achieved via the Fischer indole synthesis starting from indol-5-ylhydrazones. beilstein-journals.org This demonstrates that by choosing an appropriate hydrazine derived from an existing heterocyclic structure, the Fischer reaction can be employed to annulate a new pyrrole ring, thereby constructing the desired fused scaffold. This approach was notably used in the total synthesis of lycogarubin C, where phenylhydrazine (B124118) was reacted with a functionalized pyrrole precursor using polyphosphoric acid (PPA) to yield the target indole-fused natural product. nih.gov
Electrochemically Mediated Synthesis
Electrochemical synthesis offers a powerful and environmentally benign approach to constructing complex organic molecules. By using electrons as a traceless reagent, it often circumvents the need for harsh chemical oxidants or reductants. A notable example in the context of the this compound system is the synthesis of diamino-1,5-dihydropyrrolo[2,3-f]indole-3,7-dicarboxamide. researchgate.net This method highlights the potential of electrochemistry to facilitate the formation of this intricate heterocyclic structure.
The general principle of such syntheses involves the controlled oxidation or reduction of precursor molecules at an electrode surface to generate reactive intermediates. These intermediates then undergo subsequent chemical reactions, such as cyclization or dimerization, to form the desired product. The selectivity and efficiency of these reactions can often be fine-tuned by controlling parameters like the electrode potential, solvent, and supporting electrolyte.
| Precursor | Product | Electrochemical Method | Key Features |
| Substituted Indole Derivatives | Diamino-1,5-dihydropyrrolo[2,3-f]indole-3,7-dicarboxamide | Anodic Oxidation | Formation of multiple bonds in a single step, mild reaction conditions. researchgate.net |
While specific details on the electrochemical synthesis of the parent this compound are not extensively documented, the successful synthesis of its derivatives demonstrates the viability of this approach. Future research may expand on this to provide more general and versatile electrochemical routes to this class of compounds.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of indole-fused heterocycles, which can be conceptually adapted for the construction of the this compound framework. researchgate.netrsc.org
For instance, a three-component reaction involving an aromatic aldehyde, 1H-indol-5-amine, and a 1,3-dicarbonyl compound can lead to the formation of related pyrroloquinoline structures. acs.org By carefully selecting the indole starting material and the other components, it is conceivable to design an MCR that yields the desired pyrrolo[2,3-f]indole (B14039485) core. The key is to choose reactants that will lead to the specific annulation pattern of the target molecule.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Potential for this compound Synthesis |
| Aromatic Aldehyde | 1H-Indol-5-amine | 1,3-Dicarbonyl Compound | Pyrrolo[3,2-f]quinoline | High, with appropriate starting indole and dicarbonyl. acs.org |
| Indole | Formaldehyde | Amino Hydrochloride | Indole-fused Oxadiazepines | Moderate, would require significant modification of reactants. rsc.org |
The power of MCRs lies in their ability to create diverse libraries of compounds from a set of simple building blocks. This makes them particularly attractive for drug discovery and materials science, where rapid access to a wide range of structures is crucial.
Strategies for Regioselective Synthesis and Isomer Control
The synthesis of pyrroloindoles often presents challenges in controlling regioselectivity, as multiple reactive sites on the indole nucleus can lead to the formation of different isomers. For the this compound system, achieving the desired connectivity requires precise control over the reaction conditions and the choice of directing groups.
One common strategy to control regioselectivity is the use of protecting groups on the indole nitrogen. These groups can influence the electronic properties of the indole ring and sterically hinder certain positions, thereby directing incoming electrophiles or radical species to the desired location. Furthermore, the choice of catalyst and solvent can play a crucial role in determining the isomeric outcome of a reaction. mdpi.com
For example, in the synthesis of related pyrrolo[2,3-b]indoles, intramolecular annulation of indole derivatives mediated by iodine(III) has been shown to proceed with high regioselectivity. nih.gov This approach could potentially be adapted for the synthesis of the [2,3-f] isomer by starting with an appropriately substituted indole precursor.
| Starting Material | Reagent/Catalyst | Key Strategy for Regiocontrol | Product Isomer |
| Substituted Indole | Iodine(III) | Intramolecular Annulation | Pyrrolo[2,3-b]indole (B14758588) nih.gov |
| 2-Indolylmethanols | AlCl₃ | Lewis Acid Catalysis | C3-Alkylated Indoles mdpi.com |
Controlling the formation of specific isomers is critical as different isomers can have vastly different biological activities and material properties. Therefore, the development of highly regioselective synthetic methods is of paramount importance.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several green approaches can be employed to improve the environmental footprint of the synthesis.
Electrochemical methods, as discussed earlier, are inherently green as they use clean electrical energy to drive reactions. researchgate.net Furthermore, multicomponent reactions often align with green chemistry principles due to their high atom economy and reduction in the number of synthetic steps and purification procedures. researchgate.netrsc.org
| Green Chemistry Principle | Application in Pyrroloindole Synthesis | Example |
| Use of Greener Solvents | Replacing hazardous solvents with water or ethanol. | Synthesis in absolute ethanol. researchgate.net |
| Catalysis | Employing reusable or non-toxic catalysts. | Use of recyclable catalysts in indole functionalization. nih.gov |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Multicomponent reactions for indole-fused heterocycles. researchgate.netrsc.org |
| Energy Efficiency | Using alternative energy sources like electrochemistry. | Electrochemically mediated synthesis of derivatives. researchgate.net |
By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Spectroscopic and Structural Characterization Techniques for 1,5 Dihydropyrrolo 2,3 F Indole
Advanced Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,5-dihydropyrrolo[2,3-f]indole, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural motifs. The N-H stretching vibrations of the two pyrrole-like rings are anticipated to appear as a broad band in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations would likely be observed around 3100-3000 cm⁻¹. Furthermore, the C=C stretching vibrations of the aromatic and heteroaromatic rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations would also contribute to the fingerprint region of the spectrum, typically below 1400 cm⁻¹.
Table 1: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium-Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1400 - 1200 | Medium |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the fused aromatic system. The breathing modes of the pyrrole (B145914) and indole (B1671886) rings would give rise to characteristic signals. Density functional theory (DFT) calculations are often employed to predict and assign Raman active modes for such molecules, providing a theoretical basis for experimental observations. nih.govsquarespace.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.
The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of each proton. The protons attached to the nitrogen atoms (N-H) are expected to appear as broad singlets, typically in the downfield region (δ 8.0-11.0 ppm), and their chemical shift can be sensitive to solvent and concentration. The aromatic protons on the benzene (B151609) ring and the pyrrole rings would resonate in the aromatic region (δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on their position and the neighboring protons. For instance, protons on adjacent carbons would exhibit spin-spin coupling, leading to splitting of the signals, which helps in assigning their relative positions.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 8.0 - 11.0 | br s | - |
| Aromatic C-H | 6.5 - 8.0 | m | - |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the aromatic and heteroaromatic rings are expected to resonate in the downfield region of the spectrum (δ 100-140 ppm). The chemical shifts of the carbons directly bonded to the nitrogen atoms would be influenced by the electronegativity of the nitrogen. While specific assignments require experimental data or detailed computational studies, general regions for the carbon signals can be predicted based on the structure. rsc.org
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 130 |
| Aromatic C (quaternary) | 120 - 140 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and determining the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show cross-peaks between neighboring aromatic protons, helping to establish their sequence in the rings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC/HMQC spectrum would link a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of the carbon skeleton based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule by observing long-range H-C correlations across the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly coupled. This is particularly useful for determining the stereochemistry and conformation of a molecule. For a planar molecule like this compound, NOESY could confirm the proximity of certain protons on the fused rings.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are powerful tools for probing the electronic transitions and photophysical behavior of molecules like this compound. These techniques provide valuable information on the energy levels of molecular orbitals and the fate of excited states.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is utilized to identify the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The indole nucleus, the core of this compound, exhibits characteristic absorption bands in the UV region.
Table 1: UV-Vis Absorption Data for Selected Indole Derivatives
| Compound/Derivative | Solvent | Absorption Maxima (λ_max, nm) | Reference |
| Pyrano[2,3-f]indole derivative | Acetonitrile (B52724) | Not specified | mdpi.com |
| Novel Indole Derivative (Computational) | Gas Phase | 353 | dntb.gov.ua |
| Pyrrolo[1,5-a]-1,8-naphthyridine derivative | Dichloromethane | ~390 | ias.ac.in |
This table presents data for derivatives and related compounds to illustrate the typical absorption characteristics of such systems.
Fluorescence spectroscopy provides information on the emission of light from a molecule after it has been electronically excited. This technique is highly sensitive to the molecular environment and conformation. The indole moiety is known for its intrinsic fluorescence, which is a key characteristic of many biomolecules containing tryptophan.
The photophysical properties of various fused indole systems have been investigated. For example, pyrano[3,2-f] and [2,3-g]indoles have been shown to be promising fluorophores with moderate to high quantum yields (30–89%) and large Stokes shifts mdpi.com. The emission properties are often solvent-dependent, a phenomenon known as solvatochromism. Some spiro[furan-2,2'-indoline]-3',5-dione derivatives, which can be synthesized from cyclopenta[b]indol-1(4H)-ones, display blue or green emission, with some exhibiting a distinct solvatochromic effect in different solvents acs.org. Furthermore, certain N2-Indolyl-1,2,3-triazoles have been identified as good blue emitters, with emission maxima ranging from 420–480 nm researchgate.net.
Table 2: Fluorescence Emission Data for Selected Indole Derivatives
| Compound/Derivative | Solvent | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Reference |
| Pyrano[3,2-f] and [2,3-g]indoles | Various | Not specified | 0.30 - 0.89 | mdpi.com |
| Spiro[furan-2,2'-indoline]-3',5-dione derivative | Various | Blue to Green | Not specified | acs.org |
| N2-Indolyl-1,2,3-triazoles | Not specified | 420 - 480 | Not specified | researchgate.net |
This table presents data for derivatives to illustrate the typical fluorescence characteristics of such systems.
Time-resolved fluorescence spectroscopy is a technique used to measure the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides information about the lifetime of the excited state and the various de-excitation pathways available to the molecule. For indole and its derivatives, this technique can reveal details about conformational heterogeneity and relaxation dynamics in the excited state.
Laser-Induced Fluorescence (LIF) and Resonant Two-Color Two-Photon Ionization (R2PI) are highly sensitive and selective spectroscopic techniques often used for gas-phase studies. LIF measures the fluorescence emission following laser excitation, while R2PI involves the ionization of a molecule via a resonant intermediate state. These methods can provide detailed information about the vibrational and electronic structure of isolated molecules. While specific LIF or R2PI studies on this compound were not found, these techniques are powerful tools for the fundamental characterization of such heterocyclic systems.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound has been computed to be 156.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. While detailed fragmentation analysis for the parent compound is not available in the reviewed literature, for its derivatives, this technique is crucial for confirming their synthesized structures.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for the parent this compound is not reported in the searched literature, the crystal structures of several complex indole derivatives have been determined. For instance, the structure of methyl 1H-indole-2-carboxylate has been reported, providing details on the geometry of the indole ring system researchgate.net. Additionally, a single crystal X-ray diffraction analysis was performed on a cyclopenta[b]indol-1(4H)-one derivative, revealing the spatial arrangement of the fused ring system acs.org. These studies on related compounds are invaluable for understanding the potential solid-state packing and conformational preferences of the broader class of pyrroloindole compounds.
Photoelectron Spectroscopy (PES) for Electronic Structure Elucidation
Photoelectron spectroscopy is a powerful technique used to investigate the electronic structure of molecules. It operates on the principle of the photoelectric effect, where a sample is irradiated with high-energy photons, causing the ejection of electrons. By analyzing the kinetic energy of these photoelectrons, the ionization potentials—the energies required to remove electrons from different molecular orbitals—can be determined. This information provides direct insight into the energy levels of the molecular orbitals.
A typical PES experiment on a molecule like this compound would involve exposing a gaseous sample of the compound to a source of monochromatic ultraviolet (UV) or X-ray radiation. The resulting photoelectron spectrum would display a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The position of each band on the energy scale reveals the binding energy of the electron in that orbital.
Theoretical calculations, often employing density functional theory (DFT) or other ab initio methods, are commonly used in conjunction with experimental PES to assign the observed ionization bands to specific molecular orbitals. These calculations can predict the ionization energies and the character (e.g., π or σ, bonding or non-bonding) of the molecular orbitals.
Detailed Research Findings and Data
As of the latest available data, there are no published research findings or spectroscopic data tables detailing the experimental or theoretical photoelectron spectrum of this compound. Consequently, a data table of its ionization energies and molecular orbital assignments cannot be provided. Research on the electronic properties of related but distinct molecules, such as other dihydropyrrolo[3,2-b]pyrrole derivatives, has been conducted, but these findings are not directly applicable to this compound due to differences in molecular structure and symmetry.
The absence of such data highlights a gap in the scientific literature and suggests an opportunity for future research to characterize the electronic structure of this and other related heterocyclic compounds. Such studies would be valuable for a deeper understanding of their chemical reactivity and potential applications in materials science and medicinal chemistry.
Theoretical and Computational Investigations of 1,5 Dihydropyrrolo 2,3 F Indole
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in studying the properties of heterocyclic systems. DFT methods are favored for their balance of computational cost and accuracy in describing electron correlation effects. For indole-based structures, DFT has been successfully used to investigate a wide range of properties from molecular geometry to electronic characteristics.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation.
For complex molecules, multiple stable conformations (conformers) may exist. In the case of substituted indoles, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, computational studies have shown that different conformers can arise from rotation around specific bonds, like an S-N bond. mdpi.com However, it has been noted that the appearance of multiple conformers can sometimes be a solid-state effect, with only one conformation being evident in solution. mdpi.com Geometry optimization calculations on such systems often show that different starting conformers converge to the same energy-minimized structure, stabilized by intramolecular interactions. mdpi.com For the parent 1,5-dihydropyrrolo[2,3-f]indole, computational modeling would similarly identify the most stable, planar conformation of its fused ring system.
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. researchgate.netresearchgate.net A small energy gap generally signifies a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This principle is widely used to predict the reactivity of various indole (B1671886) derivatives. For instance, studies on cyano-substituted indoles have shown that increasing the number of electron-withdrawing cyano groups decreases the HOMO-LUMO gap, thereby increasing the molecule's predicted reactivity. researchgate.net Similarly, in the Pictet-Spengler reaction, the HOMO-LUMO gap of the imine intermediate can be used to predict whether cyclization will occur. wuxibiology.com
For this compound and its derivatives, DFT calculations can map the distribution of the HOMO and LUMO across the molecule. The HOMO is typically localized on the electron-rich pyrrole (B145914) and indole rings, while the LUMO distribution depends on the presence and nature of any substituents.
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Indole Derivatives Calculated with DFT Methods Note: These values are for illustrative purposes based on related indole compounds and are not specific to this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Methoxy Pictet-Spengler Intermediate | -5.76 | 2.17 | 7.93 | wuxibiology.com |
| 5-azaindole Intermediate | -6.44 | 1.94 | 8.38 | wuxibiology.com |
| Chloro-substituted Intermediate | -6.41 | 2.12 | 8.53 | wuxibiology.com |
| Silafluorene Derivative 1 | -5.44 | -2.03 | 3.41 | mdpi.com |
Computational methods, particularly Time-Dependent DFT (TD-DFT), are invaluable for predicting the spectroscopic properties of molecules. These calculations can simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.
For example, quantum-chemical calculations at the CAM-B3LYP/6-31+G(d) level of theory have been used to successfully reproduce the main features of one-photon absorption (OPA) and two-photon absorption (TPA) spectra for dyes based on a pyrrolo[3,2-b]pyrrole (B15495793) core. nih.gov These calculations can identify which excited states are responsible for the major absorption bands. nih.gov Similarly, TD-DFT can be applied to this compound to predict its maximum absorption wavelength (λmax) and understand the nature of the π-π* transitions responsible for its UV-Vis spectrum. Further studies on cyclopenta[b]indol-1(4H)-one derivatives have shown they can be transformed into compounds that exhibit blue or green emission, a property that can be investigated and predicted using computational models. acs.org
Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Compound Note: This table illustrates the accuracy of computational predictions for a related dye molecule.
| Compound Feature | Predicted Transition Energy (eV) | Experimental Observation | Source |
|---|---|---|---|
| OPA/TPA Spectra for Dye 6 | Overestimated by 0.24–0.28 eV | Main TPA band assigned to S4 transition | nih.gov |
Solvatochromism is the phenomenon where a substance's color changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. psu.edu Computational chemistry is used to explore the underlying electronic reasons for this behavior, such as intramolecular charge transfer (ICT).
In "push-pull" molecules, an electron-donating group is connected to an electron-withdrawing group through a conjugated system. Upon excitation with light, an electron can move from the donor to the acceptor, creating an excited state with a much larger dipole moment than the ground state. DFT calculations can visualize this by generating electrostatic potential maps and analyzing the changes in the HOMO and LUMO distributions upon excitation. mdpi.com For instance, in certain sila- and germafluorenes, DFT calculations show that charge transfer occurs from the core to substituents, a hallmark of push-pull behavior. mdpi.com
The Lippert-Mataga equation is often used to quantify solvatochromism by relating the Stokes shift (the difference between the maximum absorption and emission wavelengths) to solvent polarity. mdpi.com Computational studies on spiro[indole-phenanthrolinoxazines] have shown that the equilibrium between their closed (colorless) and open (colored) forms is strongly dependent on solvent polarity, a behavior that can be modeled to understand the structural and electronic changes involved. psu.edursc.org A derivative of cyclopenta[b]indol-1(4H)-one was also noted to exhibit a distinct solvatochromic effect. acs.org
Reaction Mechanism Elucidation through Computational Modeling
Beyond static properties, computational chemistry is a powerful tool for mapping out the entire course of a chemical reaction. By modeling reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile of a reaction pathway.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that connects reactants to products. Locating and characterizing this TS is crucial for understanding reaction kinetics and mechanisms. DFT calculations are commonly used to optimize the geometry of transition states and confirm their identity by frequency analysis (a true TS has exactly one imaginary frequency).
Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the minimum energy path downhill from the transition state, confirming that it connects the intended reactants and products. This process allows for the complete determination of a reaction pathway. For example, DFT and IRC calculations have been used to determine that the rotational barrier about the S-N bond in 1-(arylsulfonyl)indole molecules is in the range of 2.5–5.5 kcal/mol. mdpi.com This type of analysis is also applied to more complex reactions, such as the rhodium-catalyzed cascade annulation of indolecarbaldehydes, where computational insights can help verify a proposed aldehyde group-directed pathway. acs.org
Regioselectivity and Stereoselectivity Predictions
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving indole derivatives. These predictions are crucial for understanding and controlling the outcomes of chemical syntheses.
For instance, in 1,3-dipolar cycloaddition reactions, the analysis of Frontier Molecular Orbitals (FMOs) helps determine the most likely reaction pathways. nih.govresearchgate.net Calculations can reveal whether a reaction is controlled by the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa. nih.govresearchgate.net The energy gap between these orbitals can indicate the reactivity of the system. nih.govresearchgate.net Computational models can also predict the most stable conformer of the products, which is often in good agreement with experimental results. nih.gov
In the context of functionalizing the indole core, such as in rhodium-catalyzed cascade annulations, computational studies can elucidate the impact of substituents on reaction efficiency. acs.org For example, the position of electron-donating or electron-withdrawing groups on the indole ring can significantly influence the yield of the desired products. acs.org Theoretical models can also explain the lack of reactivity for certain substrates by analyzing factors like steric hindrance or unfavorable orbital overlap. acs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules like this compound and their interactions with other molecules over time. nih.gov These simulations can provide atomic-level details of molecular motion and intermolecular forces that are often difficult to observe experimentally. nih.gov
MD simulations have been used to investigate the interaction of similar heterocyclic compounds with biological macromolecules like DNA. nih.gov These simulations can reveal how a molecule binds to DNA, for example, by intercalating into the minor groove, and can identify the stabilizing forces, such as hydrophobic interactions and hydrogen bonds. nih.gov Key parameters analyzed in these simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the distance between the centers of mass of the interacting molecules. nih.gov
Furthermore, MD simulations can elucidate the conformational changes in proteins upon binding to ligands containing pyrroloindole-like scaffolds. nih.gov By simulating the system under different conditions, researchers can understand how the binding of a ligand influences the protein's structure and dynamics, which is crucial for understanding its function. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comnih.govnih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs. nih.gov
QSAR models are built using a set of known molecules and their measured biological activities. neliti.com Various molecular descriptors, which quantify different physicochemical properties of the molecules, are calculated. These descriptors can be topological, electronic, or steric in nature. neliti.comnih.gov Statistical methods, such as multiple linear regression (MLR), non-linear regression, and machine learning algorithms like gradient boosting regression, are then used to develop a predictive model. neliti.combiorxiv.org
For indole derivatives, QSAR studies have been successfully applied to understand their anti-proliferative and other biological activities. neliti.com These models can identify the key structural features that are important for a compound's activity. For example, a QSAR study on indeno[1,2-b]indole (B1252910) derivatives identified specific substitutions that were crucial for their inhibitory activity against certain protein kinases. nih.gov The predictive power of a QSAR model is assessed through various validation techniques, including cross-validation and external test sets. researchgate.netnih.gov
| Model | Statistical Parameter | Value | Reference |
|---|---|---|---|
| Indole Derivatives (Antiproliferative) | R | 0.99 | neliti.com |
| Indole and Isatin (B1672199) Derivatives (Antiamyloidogenic) | q² | 0.596 | nih.govmdpi.com |
| Indole and Isatin Derivatives (Antiamyloidogenic) | r²ext | 0.695 | nih.govmdpi.com |
| N-Arylsulfonyl-Indole-2-Carboxamide Derivatives | R² (Training Set) | 0.943 | biorxiv.org |
| N-Arylsulfonyl-Indole-2-Carboxamide Derivatives | R² (Test Set) | 0.916 | biorxiv.org |
Computational Design of Novel this compound Analogs
The insights gained from theoretical calculations, MD simulations, and QSAR modeling can be leveraged for the computational design of novel this compound analogs with desired properties. This in silico design process allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing. uomustansiriyah.edu.iqnih.gov
Molecular docking is a key computational tool used in this process. It predicts the preferred orientation of a molecule when bound to a target, such as a protein receptor or enzyme active site. nih.govnih.gov By evaluating the binding affinity and interactions of designed analogs, researchers can identify compounds that are likely to be active. uomustansiriyah.edu.iqnih.gov For example, docking studies have been used to design novel pyrrole derivatives as potential enzyme inhibitors, showing that the designed compounds can fit well into the active site and form similar interactions as known inhibitors. nih.gov
Synthesis and Exploration of 1,5 Dihydropyrrolo 2,3 F Indole Derivatives and Analogs
Functionalization at Nitrogen Centers
The nitrogen atoms within the 1,5-dihydropyrrolo[2,3-f]indole framework offer key sites for functionalization. These modifications can significantly influence the molecule's electronic properties, solubility, and biological activity.
One common strategy involves the N-alkylation of the pyrrole (B145914) rings. For instance, the condensation of 1-long chain alkyl-isatin with o-phenylenediamine (B120857) can yield 6-long chain alkyl-indolo[2,3-b]quinoxalines, which are analogs of the pyrroloindole system. imist.ma This approach allows for the introduction of various alkyl chains, which can modulate the lipophilicity of the resulting compounds.
Substitution at Carbon Frameworks
Modification of the carbon skeleton of this compound is another critical avenue for creating structural diversity. Electrophilic substitution reactions are common due to the electron-rich nature of the indole (B1671886) ring system.
A notable example is the synthesis of 2,6-diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives. This is achieved by treating chloranil (B122849) with two equivalents of malononitrile (B47326) in the presence of a basic catalyst, followed by reaction with primary aromatic or aliphatic amines. researchgate.net This method introduces both amino and cyano functionalities onto the core structure.
Furthermore, the Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction of tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes, provides a versatile method for synthesizing substituted pyrrole derivatives, which can be precursors or analogs to the pyrroloindole system. mdpi.comnih.gov
Annulation of Additional Rings
The fusion of additional heterocyclic rings onto the this compound scaffold leads to the creation of complex, polycyclic systems with unique properties. This strategy, known as annulation, has been employed to synthesize a variety of novel derivatives.
Pyrrolo[3,2-b]pyrrole (B15495793) Derivatives
The synthesis of pyrrolo[3,2-b]pyrrole derivatives often involves multicomponent reactions. One approach utilizes the reaction of aldehydes with aromatic amines and butane-2,3-dione. researchgate.net Another method involves the condensation of a 1,4-benzoquinone (B44022) with a 3-aminocrotonate, which is an extension of the Nenitzescu indole synthesis. acs.org These methods provide access to a range of tetraaryl-pyrrolo[3,2-b]pyrroles and other substituted analogs. The resulting compounds are of interest for their electronic and photophysical properties. researchgate.net
Pyrrolopyrazinone and Pyrrolopyridazinone Analogs
Pyrrolopyrazinone analogs can be synthesized through various routes. One method involves the cyclization of N-propargylpyrrole-2-carboxamides using sodium hydride. mdpi.com Another approach is the condensation of biselectrophilic 2-chloroacrolein (B1216256) intermediates with pyrazinones. mdpi.com Pyrrolopyridazinone analogs are also of significant interest in medicinal chemistry. nih.gov The synthesis of these compounds often involves the condensation of hydrazines with suitable pyrrole-based precursors.
Pyranoindole Systems
The construction of pyranoindole systems can be achieved through tandem reactions. For example, an enantioselective Friedel–Crafts alkylation/cyclization of the indole carbocyclic ring with isatylidene malononitriles, catalyzed by a bifunctional tertiary amine-urea catalyst, can produce chiral spirooxindole–pyranoindole products. rsc.org
Indolo[2,3-b]quinoxaline Derivatives
A prevalent method for synthesizing indolo[2,3-b]quinoxaline derivatives is the condensation of aryl-1,2-diamines with indoline-2,3-diones (isatins). imist.mabenthamdirect.com This reaction can be carried out in boiling acetic acid or through microwave-assisted approaches. benthamdirect.com Another synthetic strategy involves a sequence of Buchwald–Hartwig cross-coupling and intramolecular nucleophilic aromatic substitution. nih.gov The resulting indolo[2,3-b]quinoxaline scaffold can serve as a precursor for further derivatization, such as the formation of 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole (B32235) rings from a carbohydrazide (B1668358) intermediate. benthamdirect.com
Dihydropyrrolo[3,4-b]indole Derivatives
The synthesis of dihydropyrrolo[3,4-b]indole derivatives has been an area of significant research interest. One established method involves the reaction of indoles with aldehydes. For instance, the reaction of indole-2-carboxylic acid hydrazide with various carbonyl compounds has been shown to produce dihydropyrrolo[3,4-b]indoles. acs.org Similarly, the reaction between indole, an aldehyde, and an amine can lead to the formation of the dihydropyrrolo[3,4-b]indole core structure. acs.org
More recent synthetic strategies have focused on developing more efficient, one-pot procedures. A notable example is the formal [3+2] cycloaddition initiated by C-H activation. This method allows for the synthesis of 1,2-dihydropyrrolo[3,4-b]indol-3-ones. acs.org Another approach utilizes a catalytic reductive amination process, employing B(C₆F₅)₃/NaBH₄ for the one-pot synthesis of 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones. acs.org The synthesis of hydrogenated 2,7-dimethylpyrrolo[3,4-b]indoles, which are analogs of the drug Dimebon, has also been reported. acs.org These methods provide versatile routes to a range of substituted dihydropyrrolo[3,4-b]indole derivatives.
Table 1: Selected Synthetic Methods for Dihydropyrrolo[3,4-b]indole Derivatives
| Starting Materials | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid hydrazide, Carbonyl compounds | - | Dihydropyrrolo[3,4-b]indoles | acs.org |
| Indole, Aldehyde, Amine | - | Dihydropyrrolo[3,4-b]indoles | acs.org |
| Indolecarbaldehydes, Alkynes | Rhodium catalyst | Cyclopenta[b]indol-1(4H)-one | acs.org |
| Not specified | B(C₆F₅)₃ / NaBH₄ | 1,2-Dihydropyrrolo[3,4-b]indol-3(4H)-ones | acs.org |
Pyrrolo[3,2,1-hi]indoles
The pyrrolo[3,2,1-hi]indole tricycle represents a core structure in various biologically active compounds. A modular synthetic sequence has been developed for the creation of diaryl-substituted dihydropyrrolo[3,2,1-hi]indoles and their corresponding aromatic pyrrolo[3,2,1-hi]indole analogs. nih.gov This pathway involves a Friedel-Crafts acylation, followed by amide formation and a final McMurry cyclization. nih.gov This approach is noted for its high modularity and good chemical yields, allowing for the introduction of a variety of substituents. nih.gov
Compounds synthesized via this route have been evaluated for their biological activity, with several diaryl-substituted (dihydro)pyrrolo[3,2,1-hi]indoles identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov Specifically, certain fluoro-substituted derivatives have demonstrated high affinity for COX-2, making them promising candidates for the development of ¹⁸F-radiolabeled imaging agents for positron emission tomography (PET). nih.gov
Table 2: Synthesis and Activity of Pyrrolo[3,2,1-hi]indole Derivatives
| Synthetic Steps | Key Features | Resulting Compounds | Biological Application | Reference |
|---|---|---|---|---|
| 1. Friedel-Crafts Acylation | Modular sequence | Diaryl-substituted (dihydro)pyrrolo[3,2,1-hi]indoles | Potent COX-2 inhibitors | nih.gov |
| 2. Amide Formation | Good chemical yields | Fluoro-substituted derivatives (e.g., 6k, 8e) | Potential for ¹⁸F-radiolabeled PET imaging agents | nih.gov |
| 3. McMurry Cyclization | High modularity | Aromatic pyrrolo[3,2,1-hi]indoles | - | nih.gov |
Indolizine (B1195054) Analogs
Indolizine, an isomer of indole, serves as a fundamental scaffold for a wide array of synthetic strategies, leading to a diverse range of analogs. rsc.orgrsc.org Classical methods for indolizine synthesis, such as the Scholtz and Chichibabin reactions, have been complemented by modern transition metal-catalyzed reactions and oxidative coupling approaches. rsc.org These newer methods have expanded the possibilities for creating complex substitution patterns on the indolizine core. rsc.org
Synthetic routes to indolizines can be broadly categorized based on the starting scaffold, with many procedures utilizing either pyridine (B92270) or pyrrole derivatives. rsc.org For example, a one-pot method allows for the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes through a transition-metal-free oxidative dehydrogenation using TEMPO as the oxidant. organic-chemistry.org Another approach involves a samarium-catalyzed C(sp³)-H bond activation to construct a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions. organic-chemistry.org Furthermore, seven new 1,2,3,4,5-pentathiepino[6,7-a]indolizines have been synthesized via a two-step process involving a Sonogashira coupling followed by a molybdenum-mediated ring-closing reaction. nih.gov These varied synthetic strategies highlight the versatility of chemical approaches to generate a wide library of indolizine analogs. rsc.orgrsc.orgorganic-chemistry.org
Table 3: Examples of Synthetic Strategies for Indolizine Analogs
| Strategy | Starting Materials | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| Oxidative Dehydrogenation | α-Halo carbonyls, Pyridines, Alkenes | TEMPO (oxidant) | Multisubstituted indolizines | organic-chemistry.org |
| C(sp³)-H Bond Activation | 2-Alkylazaarenes, Propargylic alcohols | Samarium catalyst | Broad range of indolizines | organic-chemistry.org |
| Sonogashira Coupling & Ring Closing | 2-Bromo/chloropyridines, Propynyl 3,3-diethylacetal | Molybdenum oxo-bistetrasulfido complex | 1,2,3,4,5-Pentathiepino[6,7-a]indolizines | nih.gov |
| Annulation | 2-Pyridylacetates, Ynals | Molecular oxygen | 3-Acylated indolizines | organic-chemistry.org |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large, diverse libraries of compounds for applications in drug discovery and materials science. nih.govescholarship.org This approach can be applied to the synthesis of pyrroloindole-based scaffolds to create dynamic combinatorial libraries (DCLs). mdpi.comresearchgate.net
A specific building block based on the pyrroloindole scaffold has been designed and synthesized for use in aqueous DCLs. mdpi.comresearchgate.net The synthesis of this core structure utilizes a modified Knoevenagel–Hemetsberger approach. mdpi.com To make this building block suitable for dynamic chemistry, L-cysteine is attached at the α and α' positions of the pyrroloindole core, enabling reversible disulfide exchange in aqueous media. mdpi.comresearchgate.net
These pyrroloindole-based building blocks can be combined with other components, such as electron-deficient naphthalenediimide (NDI) derivatives, to form DCLs. mdpi.com The composition of these libraries is under thermodynamic control and can be influenced by factors such as the presence of salt. mdpi.comresearchgate.net For example, in the absence of salt, a dimeric species may be the major component, while the addition of salt can shift the equilibrium to favor the formation of tetramers. mdpi.com This strategy allows for the generation of complex molecular architectures from simple precursors, demonstrating the utility of combinatorial methods for exploring the chemical space around the pyrroloindole core. mdpi.comresearchgate.net
Table 4: Pyrroloindole-Based Dynamic Combinatorial Library Generation
| Component | Synthetic Approach | Library Type | Key Features | Resulting Structures | Reference |
|---|---|---|---|---|---|
| Pyrroloindole Building Block | Modified Knoevenagel–Hemetsberger | Dynamic Combinatorial Library (DCL) | L-cysteine functionalized for disulfide exchange | Homo- and heterochiral dimers and tetramers | mdpi.comresearchgate.net |
| Naphthalenediimide (NDI) | Microwave-assisted synthesis | DCL with Pyrroloindole | Electron-deficient component | Library distribution is salt-dependent | mdpi.com |
Advanced Applications of 1,5 Dihydropyrrolo 2,3 F Indole Derived Materials
Materials Science Applications
The planarity and electron-rich nature of the 1,5-dihydropyrrolo[2,3-f]indole core make it an attractive component for the design of functional organic materials. These materials have shown promise in optoelectronics, sensing, and molecular recognition, leveraging the tunable properties of the pyrroloindole scaffold.
Derivatives of this compound have emerged as promising organic semiconductor materials for various optoelectronic applications, including Organic Thin Film Transistors (OTFTs) and Organic Light-Emitting Diodes (OLEDs). The performance of these devices is intrinsically linked to the chemical structure and solid-state packing of the organic semiconductor, which influences charge carrier mobility and luminescence properties.
A notable example is the development of a novel acceptor unit, (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione, for use in donor-acceptor (D-A) polymer semiconductors. rsc.org These polymers have demonstrated high ambipolar charge transport performance in thin film transistors, with hole and electron mobilities reaching up to 0.19 cm²/Vs and 0.09 cm²/Vs, respectively. rsc.org The ambipolar nature of these materials, meaning they can transport both positive (holes) and negative (electrons) charge carriers, is a significant advantage for the fabrication of complementary logic circuits.
The broader class of pyrrole-containing semiconducting materials has been extensively investigated for its potential in organic electronics. acs.org While challenges in synthesis and stability have historically limited the use of simple pyrroles, the fused architecture of this compound and its derivatives offers enhanced stability and desirable electronic properties. acs.org The electron-rich character of the pyrrole (B145914) moiety makes these compounds suitable as electron-donating units in D-A copolymers, a common strategy for tuning the band gap and improving the performance of organic solar cells and OTFTs. acs.org
Furthermore, computational studies on materials based on pyrrole and terphenyl have been conducted to evaluate their potential for OLED applications. jmaterenvironsci.com These studies focus on the structural and electronic properties of the designed molecules, aiming to predict their performance in electroluminescent devices. jmaterenvironsci.com The insights gained from such computational work can guide the synthesis of new this compound derivatives with optimized properties for OLEDs.
The following table summarizes the performance of a representative organic semiconductor derived from this compound in an OTFT device.
| Semiconductor Material | Device Type | Hole Mobility (μh) | Electron Mobility (μe) |
| (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione based polymer | OTFT | up to 0.19 cm²/Vs | up to 0.09 cm²/Vs |
Table 1: Performance of a this compound-based Organic Thin Film Transistor. rsc.org
The inherent fluorescence of the indole (B1671886) nucleus and its derivatives has led to the development of a wide array of fluorescent probes and dyes. nih.gov By modifying the this compound scaffold with different functional groups, it is possible to create molecules that exhibit changes in their fluorescence properties in response to specific environmental stimuli, making them useful for non-biological imaging and sensing applications.
The design of such fluorescent probes often follows the donor-π-acceptor (D-π-A) concept, where the pyrroloindole core can act as a part of the π-conjugated system. nih.gov The introduction of various substituents can lead to positive solvatochromism, where the emission wavelength shifts with the polarity of the solvent. nih.gov This property is valuable for creating probes that can report on the local environment.
For instance, novel indole derivatives have been designed that show dramatic color and fluorescence responses to changes in pH. nih.gov This is due to the protonation of nitrogen and oxygen atoms within the molecule, which alters the electronic structure and, consequently, the photophysical properties. nih.gov Such compounds have been used to create colorimetric pH sensors and fluorescent papers. nih.gov While not specifically based on the this compound isomer, these principles are directly applicable.
The synthesis of highly fluorescent 1,2-dihydropyrimido[1,6-α]indole derivatives has been achieved through metal-free reaction pathways, highlighting the potential to create novel fluorophores based on fused indole systems. rsc.org Similarly, the photophysical properties of 1,4-dihydropyrrolo[3,2-b]pyrroles, an isomer of the title compound, have been studied, revealing strong fluorescence in both solution and the solid state, which is a desirable characteristic for many imaging applications. imdea.org
The table below provides examples of how indole derivatives can be functionalized to create fluorescent probes with specific sensing capabilities.
| Probe Type | Target Analyte/Stimulus | Principle of Detection |
| Indole-based D-π-A dye | pH | Protonation of heteroatoms leading to colorimetric and fluorescence changes. nih.gov |
| Indole-arylphosphine | S-nitrosylation | Fluorescence enhancement upon reaction with S-nitrosoglutathione. nih.gov |
| 9-Aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one (Seoul-Fluor) | pH | Ratiometric fluorescence changes upon protonation. rsc.org |
Table 2: Examples of Indole-Based Fluorescent Probes.
The rigid and planar structure of the this compound core, combined with the presence of N-H groups capable of hydrogen bonding, makes it a promising scaffold for the construction of molecular recognition systems. These systems are designed to selectively bind to specific guest molecules or ions, leading to a detectable signal.
While specific research on this compound in molecular recognition is not extensively documented in the provided search results, the principles can be inferred from related structures. For example, pyrrolo[2,3-e]indole derivatives have been synthesized with structural features designed for DNA intercalation, which is a form of molecular recognition. nih.gov The ability to form strong interactions, such as hydrogen bonds, was found to be a key factor in their activity. nih.gov
Furthermore, the synthesis of 1,8-dihydropyrrolo[2,3-b]indoles has been described, and these compounds can be functionalized at the nitrogen atoms. rsc.org This functionalization provides a route to attach specific binding sites or signaling units, which is a common strategy in the design of molecular receptors. The development of such systems relies on the precise arrangement of binding groups on a pre-organized scaffold, for which the this compound core is well-suited.
As Intermediates in Complex Organic Synthesis
The this compound scaffold serves as a valuable intermediate in the synthesis of more complex organic molecules. Its fused heterocyclic structure can be a key building block for natural products, pharmaceuticals, and functional materials.
The pyrrolo[1,2-a]indole unit, a related structural motif, is found in numerous natural products and is a target of significant synthetic interest. rsc.org Various synthetic methods have been developed for the preparation of this scaffold and its derivatives. rsc.orgrsc.org For example, visible-light-induced cascade dearomatizative cyclization of indoles provides access to pyrrolo[1,2-a]indole derivatives with good yields and stereoselectivity. rsc.org Another approach involves a radical-initiated cascade cyclization to produce pyrrolo[1,2-a]indol-3-ones. researchgate.net
The synthesis of pyrrolo[2,3-b]indole (B14758588) derivatives has also been explored. For instance, 1,8-dihydropyrrolo[2,3-b]indoles can be prepared in a three-step sequence starting from indole-3-carbaldehyde. rsc.org The resulting compounds can be further modified, for example, through hydrolysis and decarboxylation of an ester group. rsc.org The synthesis of fused pyrrolo[2,3-b]indole derivatives has also been reported. researchgate.net
The utility of indole derivatives as synthetic intermediates is further demonstrated by their use in the synthesis of various fused heterocyclic systems. For example, 5-chloro-indole-2-carboxylates and pyrrolo[3,4-b]indol-3-ones have been synthesized as part of efforts to develop new bioactive compounds. nih.gov Similarly, pyrido[3,4-b]indol-1-ones have been synthesized from 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. nih.gov These examples underscore the versatility of the indole and by extension, the pyrroloindole, core in constructing a diverse range of complex molecular architectures.
Chemosensor Development (excluding biological sensing with clinical relevance)
The development of chemosensors for the detection of ions and small molecules is a significant area of research. Derivatives of this compound are attractive candidates for this purpose due to their potential for signal transduction upon binding to an analyte.
Indole-based fluorescent chemosensors have been successfully developed for the detection of metal ions in aqueous media. nih.gov For example, a chemosensor synthesized from 2-(1H-indol-3-yl)acetohydrazide and salicylaldehyde, named IH-Sal, exhibits a significant fluorescence increase upon binding to Zn²⁺. nih.gov This sensor has a low detection limit of 0.41 μM and has been used to quantify Zn²⁺ in real water samples. nih.gov The sensing mechanism involves the coordination of the zinc ion to the chemosensor, which alters its electronic properties and enhances its fluorescence. nih.gov
The design of chromofluorescent sensors for first-row transition metal ions is an active area of research. nih.gov These sensors can operate through colorimetric or fluorometric detection methods. A colorimetric chemosensor provides a visual color change upon analyte binding, while a fluorometric sensor shows a change in its fluorescence intensity or wavelength. nih.gov The this compound scaffold can be incorporated into such sensor designs, where it can act as the signaling unit (chromophore or fluorophore) and be appended with a receptor unit that selectively binds to the target analyte.
The table below shows the characteristics of an indole-based chemosensor for zinc detection.
| Chemosensor | Target Analyte | Detection Method | Limit of Detection | Application |
| IH-Sal | Zn²⁺ | Fluorescence enhancement | 0.41 μM | Quantification in water samples. nih.gov |
Table 3: Characteristics of an Indole-Based Chemosensor for Zinc Detection.
Future Perspectives in 1,5 Dihydropyrrolo 2,3 F Indole Research
Emerging Synthetic Methodologies and Catalyst Development
Future synthetic efforts towards 1,5-dihydropyrrolo[2,3-f]indole and its derivatives will likely focus on efficiency, atom economy, and the ability to introduce functional diversity. While methods for this specific isomer are not widely reported, progress in the broader field of indole (B1671886) synthesis points toward several promising avenues.
One such direction is the adoption of C-H activation and functionalization strategies. These methods avoid the need for pre-functionalized starting materials, offering a more direct and cost-effective route. For instance, a rhodium-catalyzed aldehyde-directed oxidative [3 + 2] cascade annulation has been successfully developed for synthesizing cyclopenta[b]indol-1(4H)-ones from indolecarbaldehydes and alkynes. acs.org Exploring similar cascade reactions starting from appropriately substituted benzene (B151609) or pyrrole (B145914) precursors could provide a novel entry to the this compound core.
Furthermore, the development of novel co-catalyst systems is a key area of interest. A dual Cu/Fe co-catalyst system has been reported for the intramolecular C-H bond amination of α-indolylhydrazones to form pyrrolo[2,3-b]indoles. scispace.com This reaction proceeds in water under mild conditions, highlighting a shift towards more sustainable practices. scispace.com Future research could adapt such bimetallic catalytic systems to construct the this compound framework, potentially offering enhanced reactivity and selectivity.
| Catalyst System | Reaction Type | Potential Application for this compound |
| Rhodium(III) | Aldehyde-Directed [3+2] Cascade Annulation | Direct construction of the fused ring system from simple indole precursors. acs.org |
| Copper/Iron (Cu/Fe) | Intramolecular C-H Amination | Green synthesis approach utilizing water as a solvent for cyclization. scispace.com |
| Palladium(II) Chloride | Cyclization of N-allyl carboxamides | Synthesis of fused pyrrolopyrazinones, a strategy adaptable for related indole alkaloids. mdpi.com |
Advanced Spectroscopic Techniques for Real-time Monitoring
To optimize the emerging synthetic methodologies described above, a detailed understanding of reaction kinetics, intermediates, and byproducts is essential. Advanced spectroscopic techniques are poised to provide these insights through real-time, in-situ monitoring.
Flow-based Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful tool for non-invasive, real-time analysis of chemical reactions under operational conditions. rsc.org The integration of FlowNMR into synthetic setups for this compound could allow for precise tracking of reactant consumption and product formation, enabling rapid optimization of parameters like temperature, pressure, and catalyst loading.
Similarly, in-operando Fourier Transform Infrared (FTIR) spectroscopy can be coupled with flow cells to monitor reaction progress. researchgate.net This technique is particularly sensitive to changes in functional groups, making it ideal for identifying transient intermediates that are crucial for elucidating reaction mechanisms. researchgate.net The combination of FlowNMR and flow FTIR would provide a comprehensive picture of the reaction landscape. Other techniques like Raman and UV/Visible spectroscopy, which have been applied to monitor bioprocesses, also offer cost-effective and non-invasive options for tracking the synthesis of these heterocyclic compounds. mdpi.com
Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding
A synergistic approach combining experimental work with computational modeling is critical for accelerating discovery. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide profound insights into the mechanisms governing the formation and reactivity of this compound.
For related indole systems, computational studies have been instrumental in explaining observed regioselectivity in nucleophilic addition reactions. nih.gov By calculating the distortion energies of aryne intermediates, researchers can predict the most likely site of nucleophilic attack, a model that has led to the design of precursors with enhanced selectivity. nih.gov A similar integrated strategy could be applied to predict the reactivity of different positions on the this compound nucleus, guiding the design of functionalization reactions.
Furthermore, computational modeling can help elucidate the mechanisms of catalytic cycles. For example, understanding the structure and energetics of intermediates in a rhodium-catalyzed C-H activation cascade can reveal the rate-determining step and inform the design of more efficient catalysts. acs.org This integrated approach moves beyond trial-and-error synthesis to a more predictive and rational design of chemical reactions.
Exploration of Novel Material Applications
The fused π-conjugated system of this compound makes it an attractive candidate for applications in organic electronics and materials science. The isomeric 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) scaffold has already demonstrated utility as an electron-rich building block in materials for photocatalysis, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov
Future research should focus on synthesizing this compound and its derivatives to evaluate their electronic properties. Its specific geometry and electronic structure may offer advantages over known isomers. Potential applications to be explored include:
Organic Semiconductors: As the active layer in OFETs, where its charge transport properties can be investigated.
Hole-Transport Materials: In perovskite or organic solar cells, leveraging its presumed electron-rich nature.
Electrochromic Materials: Where derivatives could exhibit color changes upon oxidation or reduction, making them suitable for smart windows or displays. nih.gov
Fluorescent Probes: Functionalized analogs could be designed for specific sensing applications.
Sustainable and Environmentally Conscious Synthesis Strategies
Modern chemical synthesis places a strong emphasis on sustainability. Future work on this compound must incorporate green chemistry principles to minimize environmental impact.
Key strategies include:
Use of Benign Solvents: Moving away from volatile organic compounds towards water or bio-based solvents. A Cu/Fe-catalyzed synthesis of pyrrolo[2,3-b]indoles has been successfully demonstrated in water. scispace.com
Catalyst Recyclability: Designing heterogeneous or recyclable homogeneous catalysts to reduce metal waste and cost. The aforementioned Cu/Fe aqueous system could be reused at least five times while maintaining significant catalytic activity. scispace.com
Atom Economy: Employing reaction types like C-H functionalization and cascade reactions that incorporate a majority of the atoms from the starting materials into the final product. scispace.com
Energy Efficiency: Developing synthetic routes that proceed under mild conditions (lower temperature and pressure) to reduce energy consumption.
Solvent-free polymerization techniques and the chemical recycling of polymer waste are broader concepts in green chemistry that can inspire the development of sustainable lifecycle pathways for materials derived from this heterocyclic core. mdpi.com
Designing Analogs with Tunable Photophysical and Electronic Properties
A significant future research direction will be the rational design and synthesis of this compound analogs with tailored properties. By systematically introducing different functional groups onto the core structure, it will be possible to fine-tune its electronic and optical characteristics for specific applications.
A powerful strategy for this is the use of cross-coupling reactions, such as the Suzuki cross-coupling, to append various aryl or heteroaryl groups. nih.gov Studies on the isomeric DHPPs have shown that attaching electron-donating or electron-withdrawing groups to the periphery of the molecule leads to predictable changes in the UV-vis absorbance spectra and oxidation potentials. nih.gov For example, adding electron-donating groups typically results in a red-shift of the absorption maximum and a lower oxidation potential.
This approach allows for the creation of a library of compounds with a spectrum of properties. For instance, analogs could be designed to absorb light in specific regions of the solar spectrum for photovoltaic applications or to exhibit high-contrast electrochromism. nih.gov The development of metal-free synthetic routes to create highly fluorescent derivatives, as seen with dihydropyrimido[1,6-α]indoles, further underscores the potential for creating novel photophysically active molecules from a common indole-based scaffold. rsc.org
| Substituent (on peripheral aryl group) | Property Change (Observed in DHPP analogs) | Potential Application |
| Electron-Donating (e.g., -OCH₃) | Red-shift in absorption, lower oxidation potential | Organic photovoltaics, Hole-transport materials nih.gov |
| Electron-Withdrawing (e.g., -CF₃) | Blue-shift in absorption, higher oxidation potential | Electron-transport materials, High-contrast electrochromism nih.gov |
| Halogens (e.g., -F, -Br) | Intermediate properties, facilitates further functionalization | Synthetic building blocks, Fine-tuning of electronic levels nih.gov |
Q & A
Q. How can photoinstability of this compound in formulation studies be mitigated?
- Methodological Answer : Incorporate UV-blocking excipients (e.g., titanium dioxide in solid dispersions) or use amber glass vials for liquid formulations. Accelerated stability testing (ICH Q1B guidelines) under 1.2 million lux-hours exposure confirms efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
